What are the properties of tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate?
What are the properties of tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate?
An In-Depth Technical Guide to tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate (CAS: 844891-09-4)
Section 1: Executive Summary
This technical guide provides a comprehensive overview of tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate, a bifunctional organic compound of significant interest to researchers in medicinal chemistry and drug development. The molecule's architecture, featuring a Boc-protected piperazine ring linked to a benzyl aldehyde, makes it a highly versatile synthetic intermediate. The tert-butoxycarbonyl (Boc) group serves as a stable protecting group for the piperazine nitrogen, allowing for selective reactions at the formyl moiety. Conversely, the formyl group is a reactive handle for transformations such as reductive amination, oxidation, and olefination. This guide will detail the compound's physicochemical properties, spectroscopic characteristics, chemical reactivity, and applications, alongside providing validated protocols and safety information for laboratory use.
Section 2: Molecular Identity and Physicochemical Properties
The structural foundation of this compound is the piperazine heterocycle, a privileged scaffold in numerous FDA-approved pharmaceuticals.[1] The strategic placement of a reactive aldehyde and a cleavable protecting group provides a powerful tool for building molecular complexity.
Caption: Chemical structure of tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate.
Table 1: Physicochemical and Identifier Data
| Property | Value | Source |
| IUPAC Name | tert-butyl 4-(4-formylbenzyl)piperazine-1-carboxylate | [] |
| CAS Number | 844891-09-4 | [3] |
| Molecular Formula | C₁₇H₂₄N₂O₃ | Calculated |
| Molecular Weight | 304.39 g/mol | Calculated |
| Physical Form | Solid | [3] |
| Storage | Store locked up in a dry, cool, well-ventilated place. | [3] |
Section 3: Spectroscopic Signature Analysis
Confirmation of the compound's identity and purity is achieved through standard spectroscopic methods. While a specific spectrum for this exact compound is not publicly available, the expected signals can be reliably predicted based on its constituent functional groups and data from analogous structures.[4]
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¹H NMR (Proton NMR): The spectrum should exhibit several key signals:
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A sharp singlet around 1.4-1.5 ppm , integrating to 9H, corresponding to the magnetically equivalent protons of the tert-butyl group on the Boc protector.
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A singlet around 9.9-10.1 ppm , integrating to 1H, which is characteristic of the aldehydic proton.
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Two doublets in the aromatic region, typically between 7.4-7.9 ppm , representing the four protons on the para-substituted benzene ring.
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A singlet around 3.5-3.7 ppm , integrating to 2H, for the benzylic (-CH₂-) protons.
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Multiple signals, often multiplets or broad singlets, between 2.3-3.5 ppm for the eight protons of the piperazine ring. The signals are complex due to restricted rotation and chair conformations.
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¹³C NMR (Carbon NMR):
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A signal in the downfield region, 190-193 ppm , corresponding to the carbonyl carbon of the aldehyde.
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A signal around 154 ppm for the carbamate carbonyl carbon of the Boc group.
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Signals around 80 ppm (quaternary carbon) and 28 ppm (methyl carbons) for the tert-butyl group.
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Aromatic signals between 128-145 ppm .
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Signals for the benzylic and piperazine carbons typically appearing between 40-65 ppm .
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IR (Infrared) Spectroscopy:
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A strong, sharp absorption band around 1700-1720 cm⁻¹ for the C=O stretch of the aldehyde.
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Another strong C=O stretching band around 1680-1695 cm⁻¹ from the Boc-carbamate group.
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C-H stretching bands for the aldehyde proton may be visible as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹ .
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C-N and C-O stretching bands in the fingerprint region.
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Mass Spectrometry (MS):
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In Electrospray Ionization (ESI) positive mode, the expected molecular ion peak would be for [M+H]⁺ at m/z ≈ 305.19.
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Section 4: Chemical Reactivity and Synthetic Utility
The synthetic value of this molecule lies in the orthogonal reactivity of its two primary functional groups: the formyl group and the Boc-protected amine. This allows for sequential, controlled modifications.
Caption: Key reactivity pathways for the title compound.
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Reactions at the Formyl Group: The aldehyde is an electrophilic center, prime for nucleophilic attack.
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Reductive Amination: This is arguably the most powerful application. The aldehyde can react with a primary or secondary amine to form a Schiff base (imine), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield a new secondary or tertiary amine. This is a cornerstone of combinatorial chemistry for rapidly building libraries of drug candidates.
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Oxidation: The formyl group can be easily oxidized to a carboxylic acid using standard oxidizing agents (e.g., potassium permanganate, silver oxide). This transforms the molecule into a linker with a different functional handle.
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Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄).[4]
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Reactions at the Boc-Protected Amine:
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Deprotection: The Boc group is stable to most nucleophiles and bases but is readily cleaved under acidic conditions. Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in an organic solvent efficiently removes the Boc group, revealing the free secondary amine of the piperazine ring. This unmasked amine can then participate in reactions like amide bond formation or further alkylation.
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The orthogonality of these groups is key: one can perform extensive chemistry on the aldehyde while the piperazine nitrogen is protected, then deprotect the nitrogen for a subsequent, distinct chemical transformation.
Section 5: Proposed Synthetic Protocol
The most direct and logical synthesis of this compound is the N-alkylation of commercially available tert-butyl piperazine-1-carboxylate with 4-formylbenzyl bromide.
Caption: General workflow for the synthesis of the title compound.
Step-by-Step Methodology:
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Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl piperazine-1-carboxylate (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq) as the base, and anhydrous acetonitrile (ACN) as the solvent.
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Rationale: Acetonitrile is a polar aprotic solvent suitable for SN2 reactions. K₂CO₃ is an effective and easily removable inorganic base to neutralize the HBr byproduct.
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Addition of Electrophile: Dissolve 4-formylbenzyl bromide (1.0 eq) in a minimal amount of ACN and add it dropwise to the stirring suspension at room temperature.
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Reaction: Allow the reaction to stir at room temperature for 12-18 hours.
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Self-Validation: Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the appearance of a new product spot.
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Work-up: Once the reaction is complete, filter off the solid K₂CO₃ and KBr salts. Concentrate the filtrate under reduced pressure to remove the ACN. Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water and brine.
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Rationale: This procedure removes inorganic salts and any water-soluble impurities.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
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Characterization: Combine the pure fractions, remove the solvent, and dry the final product under high vacuum. Confirm the structure and purity using the spectroscopic methods outlined in Section 3.
Section 6: Applications in Medicinal Chemistry and Drug Discovery
This compound is not an active pharmaceutical ingredient (API) itself but rather a crucial building block. Its utility is demonstrated by the roles similar piperazine-containing intermediates play in synthesizing complex therapeutic agents.
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Scaffold for CNS Agents: The piperazine ring is a well-known "CNS-phore," appearing in many antipsychotic and antidepressant drugs. This intermediate provides a direct route to introduce this scaffold.[1]
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Intermediate for Kinase Inhibitors: Many kinase inhibitors, used in oncology, feature a substituted piperazine moiety for binding within the ATP pocket of the target kinase. Intermediates like this are used to synthesize libraries of compounds for screening against various kinases.[5]
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Linker for PROTACs: Proteolysis-targeting chimeras (PROTACs) are novel therapeutics that require a linker to connect a target-binding molecule to an E3 ligase ligand. The dual functionality of this compound makes it an excellent starting point for synthesizing such linkers.[4] The aldehyde can be used to attach one part of the PROTAC, and after Boc deprotection, the piperazine nitrogen can be used to attach the other.
Section 7: Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling this chemical. The following information is derived from the Safety Data Sheet (SDS).[3]
Table 2: Hazard Identification and Precautions
| Category | Information |
| GHS Pictograms | Corrosive |
| Signal Word | Danger |
| Hazard Statements | Causes severe skin burns and eye damage. The toxicological properties have not been fully investigated.[3] |
| Precautionary Statements | Prevention: Do not breathe dust. Wash hands and exposed skin thoroughly after handling. Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area or under a chemical fume hood.[3][6] Storage: Keep container tightly closed. Store locked up in a dry, cool, and well-ventilated place.[3] Disposal: Dispose of contents/container to an approved waste disposal plant. |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents.[3][6] |
First-Aid Measures:
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Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[3]
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Skin Contact: Take off immediately all contaminated clothing. Wash off immediately with soap and plenty of water. Seek immediate medical attention.[3]
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Inhalation: Remove person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
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Ingestion: Do NOT induce vomiting. Drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
References
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tert-Butyl 4-formylpiperidine-1-carboxylate | C11H19NO3 | CID 1514430. PubChem. [Link]
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tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2. PubChem. [Link]
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tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452. PubChem. [Link]
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Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. [Link]
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tert-butyl 4-[3-(hydroxymethyl)benzyl]piperazine-1-carboxylate. MySkinRecipes. [Link]
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Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate | C16H23N3O3 | CID 2763355. PubChem. [Link]
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Synthesis of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate (1) via Bruylants reaction. ResearchGate. [Link]
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Tert-butyl 4-(3-formyl-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate. PubChem. [Link]
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Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. [Link]
